One-Step Iodocyclocarbamation Achieves 80–95% Isolated Yield vs. Three-Step Sequence (≤50% de) Required for Chloro/Bromo Analogs
The 5-iodomethyl oxazolidinone scaffold is accessed via a single-flask iodocyclocarbamation of allylic amine hydrochlorides using iodine adsorbed on Amberlyst A 26 (CO₃²⁻ form) in CHCl₃ at room temperature, delivering five-membered oxazolidinone rings exclusively through 5-exo ring closure [1]. Across six substrates (6a–6f), isolated yields range from 80% to 95% (mean 92%) without requiring protecting group manipulations or chiral resolution at the cyclization step. In contrast, the optically active 5-chloromethyl and 5-bromomethyl analogs require a three-step sequence: (i) carbamate formation from prochiral 1,3-dihalo-2-propanol, (ii) asymmetric desymmetrization achieving at most 50% diastereomeric excess (de), and (iii) N-debenzylation with anisole–methanesulfonic acid . The one-step route to the iodomethyl compound also enables direct resolution of diastereomeric products by silica gel chromatography, as demonstrated in the synthesis of enantiomerically pure propranolol [2].
| Evidence Dimension | Synthetic step count and isolated yield |
|---|---|
| Target Compound Data | 1 step, 80–95% isolated yield (6 examples), room temperature, single polymeric reagent |
| Comparator Or Baseline | 5-Chloromethyl and 5-bromomethyl analogs: 3 steps, ≤50% de asymmetric desymmetrization, debenzylation required |
| Quantified Difference | 2 fewer synthetic steps; ≥30–45 percentage point yield advantage per sequence; no precious metal catalysts or cryogenic conditions required |
| Conditions | Iodocyclocarbamation: Amberlyst A 26 (CO₃²⁻)/I₂/CHCl₃, room temperature, 10–12 h [1]; Chloro/bromo route: 1,3-dihalo-2-propyl carbamate formation, chiral base-mediated cyclization, anisole–MsOH debenzylation |
Why This Matters
For process chemistry and large-scale intermediate procurement, the two fewer synthetic steps and substantially higher yield directly translate to lower cost of goods, reduced solvent waste, and faster delivery timelines for downstream API synthesis.
- [1] Cardillo, G.; Orena, M.; Sandri, S. J. Org. Chem. 1986, 51 (5), 713–717. Table I reports yields for 6a (95%), 6b (94%), 6c (80%), 6d (95%), 6e (90%), 6f (95%). View Source
- [2] Cardillo, G.; Orena, M.; Sandri, S.; Tomasini, C. Tetrahedron 1987, 43 (11), 2505–2512. Resolution of 5-(iodomethyl)oxazolidin-2-one diastereomers and conversion to enantiopure propranolol. View Source
